2-Pyridinecarbothioamide, 4-(decylthio)-
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Overview
Description
2-Pyridinecarbothioamide, 4-(decylthio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a decylthio group attached to the pyridine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, 4-(decylthio)- typically involves the reaction of 2-pyridinecarbothioamide with a decylthio compound under specific conditions. One common method involves the refluxing of 4-morpholinoaniline, sulfur, and sodium sulfite in 2-picoline, followed by work-up and recrystallization from hot methanol . This method yields the desired product with high purity and efficiency.
Industrial Production Methods
Industrial production of 2-Pyridinecarbothioamide, 4-(decylthio)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield. The compound is typically purified through recrystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbothioamide, 4-(decylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The decylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-Pyridinecarbothioamide, 4-(decylthio)- has a wide range of applications in scientific research:
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbothioamide, 4-(decylthio)- involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound forms adducts with histidine side chains on histone proteins, interfering with chromatin activity and potentially inhibiting cancer cell proliferation . The formation of transient thioketone-bridged dimers in aqueous solution is believed to minimize deactivation by biological nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-pyridinecarbothioamide: This compound has similar structural features but differs in the alkyl group attached to the pyridine ring.
N-Phenyl-2-pyridinecarbothioamide: Another related compound with a phenyl group instead of a decylthio group.
Uniqueness
2-Pyridinecarbothioamide, 4-(decylthio)- is unique due to its decylthio group, which imparts distinct lipophilicity and steric properties. These characteristics contribute to its exceptional stability in hydrochloric acid and low reactivity towards biological nucleophiles, making it suitable for oral administration and various industrial applications .
Properties
CAS No. |
186044-67-7 |
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Molecular Formula |
C16H26N2S2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
4-decylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C16H26N2S2/c1-2-3-4-5-6-7-8-9-12-20-14-10-11-18-15(13-14)16(17)19/h10-11,13H,2-9,12H2,1H3,(H2,17,19) |
InChI Key |
QJTYIEDRISLMAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=CC(=NC=C1)C(=S)N |
Origin of Product |
United States |
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